6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reagents for reduction include hydrogen gas and metal catalysts.
Substitution: Halogenation and other substitution reactions are common, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the arrest of cell division in bacteria . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-7(10)3-12-4-8(5-13)11-9(6)12/h2-5H,1H3 |
InChI Key |
WBFAJDXFKXAAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C=O)Br |
Origin of Product |
United States |
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